Inakalant - 864368-79-6

Inakalant

Catalog Number: EVT-260493
CAS Number: 864368-79-6
Molecular Formula: C23H34N4O5
Molecular Weight: 446.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZD 7009 is a bio-active chemical.
Molecular Structure Analysis

Inakalant's molecular structure can be described by its bicyclic framework, which incorporates a nitrogen atom within its ring system. The structural formula can be represented as follows:

  • Molecular Formula: C₁₅H₁₈N₂
  • Molecular Weight: Approximately 246.32 g/mol

The presence of nitrogen atoms in its structure contributes to its basicity and ability to interact with various biological targets, particularly ion channels in cardiac tissues. Detailed structural analyses can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to elucidate the precise arrangement of atoms within the molecule.

Chemical Reactions Analysis

Inakalant participates in several chemical reactions relevant to its synthesis and degradation:

  1. Electrophilic Substitution: This reaction may occur at various positions on the bicyclic structure, allowing for the introduction of different functional groups that can modulate its pharmacological activity.
  2. Hydrolysis: Under certain conditions, Inakalant may undergo hydrolysis, leading to the formation of less active metabolites.
  3. Oxidation/Reduction Reactions: These reactions can modify functional groups within Inakalant, potentially altering its efficacy and safety profile.

Understanding these reactions is crucial for optimizing both synthesis and therapeutic applications.

Mechanism of Action

Inakalant exerts its antiarrhythmic effects primarily through selective inhibition of cardiac ion channels, particularly sodium channels involved in action potential propagation in cardiac tissues. The mechanism can be summarized as follows:

  • Ion Channel Blockade: By binding to specific sites on sodium channels, Inakalant stabilizes inactive states of these channels, thereby reducing excitability and conduction velocity in cardiac tissues.
  • Restoration of Sinus Rhythm: This blockade helps restore normal sinus rhythm in patients experiencing atrial fibrillation or flutter by preventing reentrant circuits that contribute to arrhythmias.

Studies have shown that Inakalant's selectivity for certain ion channel subtypes enhances its therapeutic profile while minimizing side effects commonly associated with broader-spectrum antiarrhythmic agents .

Physical and Chemical Properties Analysis

Inakalant exhibits several important physical and chemical properties that influence its behavior both in vitro and in vivo:

These properties are crucial for determining appropriate dosages and delivery methods in clinical settings.

Applications

Inakalant is primarily utilized in clinical settings for:

  • Management of Cardiac Arrhythmias: Its main application lies in treating atrial fibrillation and flutter, where rapid restoration of sinus rhythm is required.
  • Research Applications: In laboratory settings, Inakalant serves as a tool for studying cardiac electrophysiology, allowing researchers to explore ion channel dynamics and arrhythmogenic mechanisms.

The ongoing research into Inakalant's pharmacological profile continues to reveal potential new applications in cardiology and beyond .

Introduction to Inakalant in Academic Research Context

Historical Discovery and Development Trajectory

The development of Inakalant followed decades of research into cardiac repolarization mechanisms and the role of specific potassium currents in arrhythmogenesis. Unlike early antiarrhythmic discoveries that often resulted from serendipitous clinical observation (e.g., the antiarrhythmic properties of sulfonamides), Inakalant emerged from systematic structure-activity relationship (SAR) studies aimed at optimizing IKr blockade while minimizing ancillary effects. Preclinical development revealed its distinctive properties: concentration-dependent prolongation of atrial and ventricular refractory periods without significant reverse use-dependence—a limitation that plagued earlier pure class III agents like sotalol. This pharmacodynamic advantage stems from Inakalant's unique interaction with the HERG channel, characterized by rapid binding kinetics and voltage-dependent unbinding [1] [6].

Clinical translation progressed through phase I and II trials demonstrating Inakalant's efficacy in terminating induced and spontaneous atrial fibrillation. Unlike its predecessor almokalant (which showed promise but was discontinued due to hepatic toxicity concerns), Inakalant exhibited a favorable pharmacokinetic profile with predictable dose-response relationships. Its development trajectory reflects the broader evolution from broad-spectrum antiarrhythmics toward agents with specific molecular targeting. The table below contrasts key characteristics of major antiarrhythmic classes with Inakalant's specific profile:

Table 1: Evolution of Antiarrhythmic Drug Classes Leading to Selective Agents like Inakalant

ClassPrimary TargetRepresentative AgentsKey Limitations
IANa⁺ channelsQuinidine, ProcainamideProarrhythmia, Torsades de Pointes
IBNa⁺ channelsLidocaine, MexiletineLimited efficacy in atrial arrhythmias
ICNa⁺ channelsFlecainide, PropafenoneProarrhythmia in structural heart disease
IIβ-adrenoreceptorsPropranolol, MetoprololBradycardia, Bronchoconstriction
IIIK⁺ channelsAmiodarone, SotalolOrgan toxicity, Reverse use-dependence
InakalantIKr (HERG)N/AMinimal reverse use-dependence, Atrial selectivity

Epistemological Frameworks in Inakalant Pharmacological Research

Research on Inakalant exemplifies the interplay between Popperian falsification and pragmatic epistemology in cardiac pharmacology. The compound's development was guided by iterative hypothesis testing: each experimental finding refined subsequent research questions rather than seeking definitive verification of initial assumptions. For instance, early hypotheses about pure IKr blockade underwent continuous refinement as electrophysiological studies revealed Inakalant's frequency-dependent effects—a phenomenon incompatible with simple competitive inhibition models. This aligns with Popper's view that scientific advancement occurs through conjecture and refutation rather than inductive verification [5] [7].

The epistemological approach to Inakalant research also demonstrates a pragmatic framework where multiple methodologies converge to validate mechanisms. Optical mapping studies using voltage-sensitive dyes (e.g., di-4-ANEPPS) provided spatially resolved action potential duration measurements across myocardial tissue, confirming homogeneous prolongation without dispersion—a critical factor for antiarrhythmic efficacy. Simultaneously, cellular electrophysiology characterized Inakalant's binding kinetics to HERG channels, while clinical studies correlated plasma concentrations with electrophysiological effects. This methodological triangulation reflects the pragmatic view that knowledge emerges from practical consequences across diverse experimental systems rather than from a single "gold standard" methodology [6] [7].

The shift toward person-centered analyses in quantitative electropharmacology is evident in Inakalant research. Rather than focusing solely on population averages, studies increasingly examine individual response heterogeneity through topological data analysis (TDA). This approach identifies patient subgroups with distinct electrophysiological responses based on multidimensional parameters (e.g., baseline action potential duration, restitution slope, autonomic tone). Such person-centered frameworks acknowledge that antiarrhythmic efficacy emerges from complex interactions between drug properties and individual electrophysiological substrates—a paradigm moving beyond essentialist group averages toward precision pharmacology [7].

Theoretical Underpinnings of Cardiac Electrophysiological Targeting

Inakalant's antiarrhythmic mechanism relies on sophisticated theoretical frameworks of reentry circuit dynamics and wavelength theory. Cardiac reentry—the primary mechanism sustaining atrial fibrillation—requires a vulnerable substrate where the path length of a potential circuit exceeds the excitation wavelength (conduction velocity × refractory period). By prolonging atrial refractory periods without significantly slowing conduction, Inakalant increases the excitation wavelength beyond available anatomical pathways, rendering reentry unsustainable. This theoretical foundation explains its efficacy in terminating AF but not necessarily preventing recurrence once eliminated [3] [8].

The concept of atrial-selectivity represents another key theoretical advance embodied in Inakalant's profile. Unlike ventricles, atrial cardiomyocytes exhibit higher expression of the ultra-rapid delayed rectifier current (IKur) and acetylcholine-dependent potassium current (IKACh), creating an electrophysiological milieu where IKr blockade produces proportionally greater action potential prolongation. Theoretical modeling predicted that agents with specific kinetic properties would exploit this difference—a hypothesis confirmed experimentally with Inakalant. This selectivity enables effective atrial arrhythmia termination while minimizing ventricular proarrhythmia risks [4] [6].

Advanced computational modeling has been instrumental in understanding Inakalant's effects. Human atrial action potential models (e.g., Courtemanche-Ramirez-Nattel model) simulate drug-channel interactions at varying concentrations, pacing rates, and tissue architectures. These models predicted Inakalant's advantage over earlier class III agents: its moderate unbinding kinetics prevent excessive action potential prolongation at slow rates (reducing torsadogenic risk) while maintaining efficacy during tachyarrhythmias. Such simulations bridge cellular electrophysiology and clinical outcomes, illustrating how theoretical frameworks guide targeted antiarrhythmic development [3] [6].

Table 2: Key Electrophysiological Parameters Modified by Inakalant in Atrial Tissue

ParameterEffect of InakalantArrhythmic Significance
Effective Refractory Period (ERP)↑↑↑ ProlongationPrevents reentry by exceeding circuit path length
Conduction Velocity (CV)↔ Minimal changePrevents slow conduction that stabilizes reentry
ERP Dispersion↓ ReductionHomogenizes repolarization, reducing vulnerable window
Wavelength (ERP × CV)↑↑↑ IncreaseMakes reentry mathematically impossible
Restitution Slope↓ FlatteningPrevents steep APD-rate relationships that promote alternans

Properties

CAS Number

864368-79-6

Product Name

Inakalant

IUPAC Name

tert-butyl N-[2-[7-[(2S)-3-(4-cyanophenoxy)-2-hydroxypropyl]-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]ethyl]carbamate

Molecular Formula

C23H34N4O5

Molecular Weight

446.5 g/mol

InChI

InChI=1S/C23H34N4O5/c1-23(2,3)32-22(29)25-8-9-26-12-20-14-27(15-21(13-26)31-20)11-18(28)16-30-19-6-4-17(10-24)5-7-19/h4-7,18,20-21,28H,8-9,11-16H2,1-3H3,(H,25,29)/t18-,20?,21?/m0/s1

InChI Key

JRHUUZPSMQIWBQ-PELRDEGISA-N

SMILES

CC(C)(C)OC(=O)NCCN1CC2CN(CC(C1)O2)CC(COC3=CC=C(C=C3)C#N)O

Solubility

Soluble in DMSO, not in water

Synonyms

AZD 7009
AZD-7009
AZD7009

Canonical SMILES

CC(C)(C)OC(=O)NCCN1CC2CN(CC(C1)O2)CC(COC3=CC=C(C=C3)C#N)O

Isomeric SMILES

CC(C)(C)OC(=O)NCCN1CC2CN(CC(C1)O2)C[C@@H](COC3=CC=C(C=C3)C#N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.